1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol is a chemical compound characterized by the presence of chloro, trifluoromethyl, and trifluoroethanol groups
Preparation Methods
The synthesis of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-chloro-6-(trifluoromethyl)phenyl magnesium bromide with trifluoroacetaldehyde. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with water, and the product is extracted using an organic solvent such as dichloromethane .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol has several scientific research applications:
Biology: It is used in biochemical studies to investigate the effects of trifluoromethyl groups on biological activity and molecular interactions.
Mechanism of Action
The mechanism of action of 1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-[2-Chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:
2-Chloro-6-(trifluoromethyl)phenyl isocyanate: This compound has similar structural features but differs in its functional group, leading to different reactivity and applications.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: This compound contains additional functional groups, which impart different biological activities and chemical properties.
The uniqueness of this compound lies in its combination of chloro and trifluoromethyl groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
Molecular Formula |
C9H5ClF6O |
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Molecular Weight |
278.58 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H5ClF6O/c10-5-3-1-2-4(8(11,12)13)6(5)7(17)9(14,15)16/h1-3,7,17H |
InChI Key |
JCDKKLVZGGBQEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(C(F)(F)F)O)C(F)(F)F |
Origin of Product |
United States |
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